2-(Azidomethyl)-4-chloro-3-methylpyridine
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Description
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .
Synthesis Analysis
An efficient three-step protocol was developed to produce 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process. The general synthetic strategy involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .Chemical Reactions Analysis
Azides are involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. While specific information for “2-(Azidomethyl)-4-chloro-3-methylpyridine” is not available, similar compounds like “2-(Azidomethyl)nicotinic acid imidazolide” have been studied .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. While the specific mechanism of action for “2-(Azidomethyl)-4-chloro-3-methylpyridine” is not available, azides are known to be used in various chemical reactions, including Staudinger ligation, Cu (i)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry .
Safety and Hazards
Properties
IUPAC Name |
2-(azidomethyl)-4-chloro-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-5-6(8)2-3-10-7(5)4-11-12-9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJNVLUQWGPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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